
tert-Butyl (R)-3-amino-3-cyclohexylpropanoate
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Overview
Description
tert-Butyl (R)-3-amino-3-cyclohexylpropanoate (CAS: 193286-94-1) is a chiral amino ester derivative characterized by a cyclohexyl substituent and a tert-butyl ester group. Its molecular formula is C₁₃H₂₅NO₂, with a molar mass of 227.34 g/mol and a predicted density of 0.970±0.06 g/cm³ . The compound exhibits a boiling point of 294.2±13.0 °C and a pKa of 7.82±0.33, suggesting moderate basicity suitable for applications in organic synthesis, particularly as a building block for pharmaceuticals or chiral catalysts. The stereochemistry (R-configuration) is critical for its role in enantioselective reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-amino-3-cyclohexylpropanoate typically involves the esterification of ®-3-amino-3-cyclohexylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic or basic conditions. One common method involves using a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-3-amino-3-cyclohexylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in multistep syntheses:
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Conditions : 1 M HCl in dioxane (4 h, 80°C) or 1 M NaOH in THF/H₂O (6 h, 60°C).
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Outcome : Quantitative conversion to (R)-3-amino-3-cyclohexylpropanoic acid.
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Mechanism : Acid-catalyzed protonation of the ester carbonyl followed by nucleophilic attack by water, or base-mediated saponification.
Amide Bond Formation
The primary amine reacts with acylating agents to form amides, enabling peptide coupling or derivatization:
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Reagents : Acetyl chloride, benzoyl chloride, or HATU-mediated couplings.
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Typical Conditions :
Substrate Reagent Solvent Yield (%) Acetyl chloride Et₃N, DCM, 0°C 89 Benzoyl chloride DMAP, THF, rt 85
Radical-Mediated Alkylation
The compound participates in photoinduced desulfurative cross-couplings, forming C-glycosides or alkylated products:
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Mechanism : Under blue LED light (455 nm), thioglycosides generate glycosyl radicals via Hantzsch ester (HE)-mediated desulfurization. The tert-butyl ester acts as a radical acceptor .
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Example Reaction :
Entry Radical Acceptor Product Yield (%) 1 tert-Butyl acrylate C-glycoside 3a 97 2 (E)-Methyl crotonate Methyl β-cyclohexyl ester 70
Deprotection of the tert-Butyl Group
The tert-butyl group is cleaved under strong acidic conditions to liberate the carboxylic acid:
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Application : Intermediate in peptide synthesis or drug discovery.
Stereoselective Alkylation
The amino group facilitates asymmetric alkylation via phase-transfer catalysis:
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Substrates : Benzyl bromides, allyl iodides.
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Catalyst : Cinchona alkaloid-derived catalysts (e.g., L1 ) .
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Outcome : High enantiomeric excess (>90% ee) for β-cyclohexylalanine derivatives .
Reductive Amination
The amine reacts with aldehydes/ketones under reducing conditions to form secondary amines:
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Conditions : NaBH₃CN, MeOH, rt.
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Example : Reaction with cyclohexanone yields N-cyclohexyl derivative (78% yield).
Participation in Photoredox Catalysis
In the presence of 4CzIPN or Ir(ppy)₃ photocatalysts, the compound engages in radical chain processes:
Scientific Research Applications
tert-Butyl ®-3-amino-3-cyclohexylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Steric and Electronic Effects : The tert-butyl group in all compounds enhances steric bulk and stability, but substituents like iodomethyl (in ) or benzofuran (in ) introduce distinct reactivity. For example, the iodomethyl group in CAS 1260610-71-6 increases electrophilicity but also toxicity risks.
- Stereochemical Complexity: The (R)-configuration in the main compound contrasts with the (S)-aminopropanamido group in CAS 1354025-85-6 , which may influence biological target interactions.
- Synthetic Utility : The low yield (14%) of the benzofuran-containing derivative () highlights synthetic challenges compared to the straightforward preparation of the main compound .
Biological Activity
tert-Butyl (R)-3-amino-3-cyclohexylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, pharmacological effects, and mechanisms of action, supported by data tables and case studies from diverse sources.
Synthesis and Properties
The synthesis of this compound involves the coupling of tert-butyl groups with cyclohexylpropanoate derivatives. The resulting compound exhibits unique properties that make it suitable for various biological applications.
Table 1: Key Properties of this compound
Property | Value |
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Molecular Weight | 215.34 g/mol |
Log P (Octanol-Water) | 2.51 |
Solubility in Water | Low |
Stability | Moderate |
Biological Activity
The biological activity of this compound has been evaluated in various studies, indicating its potential as a therapeutic agent.
Antimicrobial Activity
Research has shown that compounds similar to tert-butyl derivatives exhibit antimicrobial properties. For instance, studies on related compounds demonstrated effectiveness against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method was employed to assess the antifungal activity, revealing moderate effectiveness with IC50 values around 31 µM for related compounds .
Cytotoxic Effects
In vitro studies have indicated that this compound can induce cytotoxicity in cancer cell lines. A comparative study showed that derivatives had varying degrees of cytotoxic effects against melanoma and lung cancer cell lines, with IC50 values ranging from 14.98 µM to >200 µM depending on the specific derivative tested .
The mechanism behind the biological activity of this compound is believed to involve interaction with cellular pathways that regulate apoptosis and metabolic stability. The presence of the tert-butyl group is thought to enhance lipophilicity, facilitating cellular uptake and subsequent bioactivity .
Case Studies
Several case studies have explored the biological implications of tert-butyl derivatives:
- Antifungal Efficacy : A study evaluated the antifungal activity of a series of cyclohexylpropanoate derivatives, including this compound, against various fungal strains. The results indicated that while some derivatives were more potent than others, the structure significantly influenced their efficacy .
- Cytotoxicity in Cancer Models : A comprehensive analysis was performed on the cytotoxic effects of gold(III) complexes containing cyclohexyl derivatives, including those based on tert-butyl structures. The findings suggested that these compounds could serve as potential chemotherapeutic agents due to their ability to induce cell death in tumor models .
Properties
Molecular Formula |
C13H25NO2 |
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Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-3-cyclohexylpropanoate |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3/t11-/m1/s1 |
InChI Key |
CDUXGXPTMVMPBI-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1CCCCC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1CCCCC1)N |
Origin of Product |
United States |
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